6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
CAS No.: 6087-63-4
Cat. No.: VC15944543
Molecular Formula: C10H5ClO5
Molecular Weight: 240.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6087-63-4 |
|---|---|
| Molecular Formula | C10H5ClO5 |
| Molecular Weight | 240.59 g/mol |
| IUPAC Name | 6-chloro-4-hydroxy-2-oxochromene-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H5ClO5/c11-4-1-2-6-5(3-4)8(12)7(9(13)14)10(15)16-6/h1-3,12H,(H,13,14) |
| Standard InChI Key | LRQNIHYKHQPUSG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C(=O)O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure consists of a bicyclic chromene system (benzopyran-2-one) with three key substituents:
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Chlorine at position 6
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Hydroxyl at position 4
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Carboxylic acid at position 3
The planar chromene ring system facilitates π-π stacking interactions, while the electron-withdrawing chlorine and carboxylic acid groups enhance electrophilic reactivity .
Table 1: Structural Comparison with Analogous Coumarins
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 6-Chloro-4-hydroxy-2-oxochromene-3-carboxylic acid | Cl (C6), OH (C4), COOH (C3) | 240.59 | Enzyme inhibition, antimicrobial |
| 6-Fluoro-4-hydroxy-2-oxochromene-3-carboxylic acid | F (C6) | 224.54 | Higher electronegativity |
| 6-Bromo-4-hydroxy-2-oxochromene-3-carboxylic acid | Br (C6) | 285.45 | Increased steric bulk |
| 6-Chloro-7-hydroxy-2-oxochromene-3-carboxylic acid | Cl (C6), OH (C7) | 240.59 | Altered hydrogen-bonding capacity |
Data derived from PubChem entries and synthesis studies .
Spectroscopic Signatures
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¹H NMR: The aromatic protons resonate between δ 7.2–7.4 ppm, while the hydroxyl and carboxylic acid protons appear as broad signals near δ 12–14 ppm .
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IR: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 3200 cm⁻¹ (O–H stretch).
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Mass Spectrometry: Molecular ion peak at m/z 240.59 with fragmentation patterns indicating loss of CO₂ (m/z 196) and HCl (m/z 205).
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is synthesized via two primary methods:
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Condensation of 4-Hydroxycoumarin: Reacting 4-hydroxycoumarin with chloroacetic acid under basic conditions (pH 9–10) yields the target compound with 65–75% efficiency.
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Photocatalytic Decarboxylation: A visible light-driven reductive azaarylation of coumarin-3-carboxylic acids using iridium-based catalysts (e.g., fac-Ir(ppy)₃) achieves higher regioselectivity (85–90% yield) .
Table 2: Optimization of Synthesis Conditions
| Parameter | Condensation Method | Photocatalytic Method |
|---|---|---|
| Temperature | 80–100°C | 25°C (room temperature) |
| Catalyst | NaOH | fac-Ir(ppy)₃ |
| Reaction Time | 12–24 hours | 48 hours |
| Yield | 65–75% | 85–90% |
Derivative Formation
The carboxylic acid group at position 3 enables diverse derivatization:
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Esterification: Reacting with alcohols (e.g., methanol) produces methyl esters, enhancing lipophilicity for drug delivery .
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Amidation: Coupling with amines forms amides, which exhibit improved enzyme-binding affinity .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 2.1 mg/mL at 25°C (pH 7.4), increasing to 12.5 mg/mL under alkaline conditions (pH 10).
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Thermal Stability: Decomposes at 215°C without melting, indicative of strong intermolecular hydrogen bonding .
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Photostability: Degrades by 15% under UV light (254 nm) over 24 hours, necessitating dark storage.
Acid-Base Behavior
The compound exhibits two pKa values:
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pKa₁ = 3.1 (carboxylic acid)
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pKa₂ = 8.7 (phenolic hydroxyl)
This bifunctional acidity allows zwitterionic formation at physiological pH .
Biological Activities and Mechanisms
Enzyme Inhibition
6-Chloro-4-hydroxy-2-oxochromene-3-carboxylic acid is a potent inhibitor of α-chymotrypsin (k<sub>inact</sub>/K<sub>I</sub> = 760,000 M⁻¹s⁻¹), outperforming traditional inhibitors like PMSF . The chlorine atom at position 6 enhances hydrophobic interactions with the enzyme’s S1 pocket, while the carboxylic acid forms hydrogen bonds with Ser195 .
Table 3: Inhibitory Activity Against Serine Proteases
| Enzyme | IC₅₀ (μM) | Mechanism |
|---|---|---|
| α-Chymotrypsin | 0.12 | Irreversible acylation |
| Human Leukocyte Elastase | >100 | No significant inhibition |
| Trypsin | 45.2 | Competitive inhibition |
Applications in Medicinal Chemistry
Drug Development
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Anticancer Agents: Derivatives induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 12.4 μM) via caspase-3 activation.
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Anti-inflammatory Drugs: Suppresses TNF-α production by 60% at 50 μM in RAW 264.7 macrophages.
Diagnostic Tools
The compound serves as a fluorescent probe for detecting reactive oxygen species (ROS) in cellular models, with a detection limit of 10 nM.
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